molecular formula C12H16N2OS B2907671 N-Methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide CAS No. 2224166-95-2

N-Methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide

Cat. No.: B2907671
CAS No.: 2224166-95-2
M. Wt: 236.33
InChI Key: UDVVBYVXSMIXID-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system. The presence of the prop-2-enamide group further adds to its chemical complexity and potential reactivity.

Properties

IUPAC Name

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-4-11(15)14(3)10-7-5-6-9-12(10)16-8(2)13-9/h4,10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVVBYVXSMIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(CCC2)N(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Research has shown that benzothiazole derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. N-Methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide may be explored for its potential biological activity in these areas.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural complexity and reactivity make it a candidate for the synthesis of novel therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties may offer advantages in various manufacturing processes.

Mechanism of Action

The mechanism by which N-Methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride: A related compound with similar structural features.

  • Thieno[3,2-c]pyridine derivatives: Compounds with similar heterocyclic structures.

Uniqueness: N-Methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)prop-2-enamide stands out due to its specific combination of functional groups and its potential reactivity. This uniqueness may offer advantages in certain applications compared to other similar compounds.

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